molecular formula C18H34O5 B15400843 Trimethylolpropane valerate heptanoate CAS No. 67762-64-5

Trimethylolpropane valerate heptanoate

Cat. No.: B15400843
CAS No.: 67762-64-5
M. Wt: 330.5 g/mol
InChI Key: CIPBJDPIFXKOLJ-UHFFFAOYSA-N
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Description

Trimethylolpropane valerate heptanoate, with the molecular formula C18H34O5, is a synthetic ester compound derived from trimethylolpropane (TMP) . This structure is part of a class of chemicals known as trimethylolpropane esters (TMPE), which are extensively evaluated as biolubricant base stocks due to their superior thermal and oxidative stability compared to plant oils, low toxicity, and excellent biodegradability . The primary research value of this compound lies in the formulation of high-performance, environmentally friendly lubricants. Its applications in research and development span areas such as hydraulic fluids, metalworking fluids, drilling fluids, and heat transfer fluids . The mechanism of action for polyol esters like this in lubrication involves high affinity for metal surfaces, which aids in the formation of a protective film that reduces friction and prevents wear and seizure . Furthermore, such synthetic esters are designed to overcome the limitations of conventional plant oils, such as poorer low-temperature properties (e.g., low pour point) and hydrolytic instability, making them a subject of interest for advancing sustainable tribology . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for use in food.

Properties

CAS No.

67762-64-5

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-(pentanoyloxymethyl)butyl] heptanoate

InChI

InChI=1S/C18H34O5/c1-4-7-9-10-12-17(21)23-15-18(6-3,13-19)14-22-16(20)11-8-5-2/h19H,4-15H2,1-3H3

InChI Key

CIPBJDPIFXKOLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCC

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

a) Trimethylolpropane Triheptanoate (TMP Triheptanoate)
  • Structure: Fully substituted with heptanoate (C7) chains.
  • Properties : Higher molecular weight and viscosity compared to mixed esters. Increased hydrophobicity improves lubricity but may reduce biodegradability.
  • Applications : Used in high-temperature lubricants and coatings.
b) Trimethylolpropane Trivalerate (TMP Trivalerate)
  • Structure : Fully substituted with valerate (C5) chains.
  • Properties : Lower viscosity and higher volatility due to shorter chain length. Enhanced solubility in polar solvents.
  • Applications: Potential use in low-viscosity hydraulic fluids or as a plasticizer intermediate.
c) Ethyl Valerate and Ethyl Heptanoate
  • Structure: Monoesters with ethanol.
  • Properties: High volatility and strong odor contributions. Ethyl valerate has an odor activity value (OAV) >1,000 in baijiu, while ethyl heptanoate has a lower OAV (3.6–5.7) .
  • Applications : Key flavor compounds in alcoholic beverages (e.g., Chinese baijiu) and fruits .
d) Methyl Heptanoate and Butyl Valerate
  • Structure: Methyl or butyl esters of heptanoate/valerate.
  • Properties: Methyl heptanoate contributes to aroma in dried foods, while butyl valerate is associated with fruity notes .

Production and Metabolic Pathways

  • Microbial Synthesis: Valerate (C5) and heptanoate (C7) are odd-chain carboxylic acids (OCCAs) produced via chain elongation of ethanol or other substrates. Clostridium kluyveri and Acetobacterium neopropionicum co-cultures yield valerate (5.7 mmol L⁻¹ d⁻¹) and heptanoate (14.2% selectivity) under optimized conditions .
  • Chemical Synthesis : Trimethylolpropane esters are typically synthesized via acid-catalyzed esterification, though specific data on the target compound is lacking.

Physicochemical Properties

Property Trimethylolpropane Valerate Heptanoate (Inferred) TMP Triheptanoate TMP Trivalerate Ethyl Valerate
Molecular Weight Moderate (~400–500 g/mol) Higher (~500 g/mol) Lower (~300 g/mol) Low (130–144 g/mol)
Viscosity Intermediate High Low Very Low
Thermal Stability Moderate to High High Moderate Low
Biodegradability Moderate (C5/C7 chains) Low (C7 chains) High (C5 chains) High
Flavor Contribution Negligible (low volatility) None None Significant

Q & A

Q. What analytical methods are recommended for detecting and quantifying valerate and heptanoate in microbial fermentation studies?

Gas chromatography (GC) with flame ionization detection is the most reliable method for quantifying valerate, heptanoate, and other medium-chain fatty acids (MCFAs). A modified GC protocol, as described by Richardson et al. (1989), enables detection limits as low as 10 ppm, though valerate and heptanoate often fall below this threshold in complex matrices like sludge or fecal samples . To improve sensitivity, pre-concentration steps (e.g., liquid-liquid extraction) and derivatization (e.g., esterification) are advised. Researchers should validate methods using spiked controls to account for matrix effects .

Q. How do electron donors like ethanol or lactate influence the selectivity of heptanoate production in mixed microbial cultures?

Electron donors directly modulate the acetyl-CoA pool, which drives chain elongation. Studies show that a 1:1 ratio of propanol to acetate maximizes heptanoate selectivity by balancing reducing equivalents and carbon flux . Ethanol and lactate are preferred due to their efficient conversion to acetyl-CoA, which supports MCFA synthesis. Experimental designs should include controlled feeding strategies (e.g., fed-batch reactors) to maintain optimal donor-to-acceptor ratios and avoid metabolic bottlenecks .

Q. What experimental conditions favor microbial chain elongation to produce valerate and heptanoate in anaerobic systems?

Near-neutral pH (6.0–7.5), mesophilic temperatures (35–37°C), and low NaCl concentrations (<3% w/v) are critical for sustaining chain-elongating microbes like Selenomonas and Clostridiaceae. Substrate composition (e.g., glycerol or fatty acids) and redox potential (e.g., −300 mV to −200 mV) must be tightly controlled to favor odd-numbered MCFAs like valerate and heptanoate over even-chain analogs .

Advanced Research Questions

Q. How do genetic disruptions in β-oxidation pathways affect the degradation of valerate and heptanoate in Pseudomonas putida?

Mutagenesis studies using RB-TnSeq reveal that P. putida employs redundant thiolases (e.g., PP_2137 and PP_3754) for valerate and heptanoate degradation. Disruption of glyoxylate shunt genes (e.g., aceA, glcB) causes severe fitness defects during heptanoate metabolism but not valerate, suggesting alternative anaplerotic routes for odd-chain substrates. Researchers should combine transposon mutagenesis with isotopomer flux analysis to map carbon partitioning in mutant strains .

Q. What explains the contradictory data on glyoxylate shunt dispensability in valerate vs. heptanoate metabolism?

Valerate (C5) and heptanoate (C7) yield distinct propionyl-CoA:acetyl-CoA ratios (1:1 vs. 1:2) during β-oxidation. The higher 3-carbon output from valerate may replenish TCA intermediates via methylmalonyl-CoA pathways, bypassing the glyoxylate shunt. For heptanoate, the lower 3-carbon yield necessitates glyoxylate shunt activity. This hypothesis should be tested using ¹³C-labeled substrates and metabolic flux analysis .

Q. How do thermodynamic properties of CO2-ester systems impact the purification of valerate and heptanoate derivatives?

Critical locus data for CO2-ethyl ester systems reveal that valerate and heptanoate esters exhibit higher critical temperatures (e.g., ~450 K for ethyl heptanoate) compared to shorter-chain analogs. Supercritical CO2 extraction protocols must optimize pressure (8–12 MPa) and temperature (310–350 K) to isolate these esters efficiently. Phase diagrams from binary CO2-ester studies provide a baseline for scaling up purification .

Q. What role do microbial consortia play in sustaining heptanoate production under fluctuating pH conditions?

Metagenomic analysis of pH-stressed reactors shows Ruminococcaceae and Bacillaceae dominate heptanoate synthesis via cross-feeding (e.g., lactate-to-acetate conversion). Functional redundancy in these consortia buffers against pH shifts. Researchers should couple 16S rRNA sequencing (using Illumina MiSeq with V4 primers) with metatranscriptomics to identify pH-responsive genes .

Methodological Notes

  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to disentangle confounding factors (e.g., substrate variability, microbial diversity) in MCFA studies .
  • Experimental Design : Include triplicate bioreactors with real-time monitoring (e.g., HPLC, pH probes) to ensure reproducibility .
  • Ethical Reporting : Adhere to ICMJE standards for chemical nomenclature and reagent sourcing (e.g., manufacturer, purity) .

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